molecular formula C10H10BrN5O B11780834 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide

2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11780834
M. Wt: 296.12 g/mol
InChI Key: LLTNHFVDERGSQT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process One common method starts with the bromination of a phenyl ring, followed by the formation of a triazole ring through a cyclization reactionThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is unique due to the presence of both the bromophenyl and carbohydrazide groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10BrN5O

Molecular Weight

296.12 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methyltriazole-4-carbohydrazide

InChI

InChI=1S/C10H10BrN5O/c1-6-9(10(17)13-12)15-16(14-6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,17)

InChI Key

LLTNHFVDERGSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)NN)C2=CC=C(C=C2)Br

Origin of Product

United States

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